6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one
CAS No.:
Cat. No.: VC16689405
Molecular Formula: C10H8F3NO
Molecular Weight: 215.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8F3NO |
|---|---|
| Molecular Weight | 215.17 g/mol |
| IUPAC Name | 6-(trifluoromethyl)-3,4-dihydro-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C10H8F3NO/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(15)14-8/h2-3,5H,1,4H2,(H,14,15) |
| Standard InChI Key | UHMJEWCPJNUYBI-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)NC2=C1C=C(C=C2)C(F)(F)F |
Introduction
Chemical Identity and Physicochemical Properties
6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one belongs to the dihydroquinolinone class, featuring a partially saturated quinoline backbone substituted with a trifluoromethyl group at the 6-position. Its molecular formula is C₁₀H₈F₃NO, with a molecular weight of 215.18 g/mol and a purity of 97% in commercially available preparations . The IUPAC name, 6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, reflects its bicyclic structure, which includes a ketone at position 2 and a partially hydrogenated ring system.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈F₃NO | |
| Molecular Weight | 215.18 g/mol | |
| CAS Registry Number | 1959-46-2 | |
| Purity | 97.00% | |
| SMILES Notation | O=C1NC(C=C2)=C(CC1)C=C2C(F)(F)F |
The compound’s solubility profile is influenced by the electron-withdrawing trifluoromethyl group, which enhances lipophilicity while marginally reducing aqueous solubility. Its melting point and logP values remain unreported in the literature, necessitating further experimental characterization .
Synthetic Pathways and Optimization
Cyclization-Mediated Synthesis
A validated synthetic route involves the intramolecular cyclization of N-[4-(trifluoromethyl)phenyl]cinnamamide (precursor 3) using triflic acid as a catalyst. This method yields the title compound (4) with high regioselectivity, as confirmed by X-ray diffraction and spectroscopic analyses . The reaction proceeds via acid-catalyzed ring closure, forming the dihydroquinolinone framework while retaining the trifluoromethyl substituent.
Reaction Scheme:
Byproduct Analysis and Yield Optimization
Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) studies reveal minor byproducts, including uncyclized intermediates and oxidation derivatives. Optimal yields (~85%) are achieved at reaction temperatures of 80–90°C with stoichiometric triflic acid .
Structural Characterization via X-ray Diffraction
X-ray crystallography confirms the monoclinic crystal system of 6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, with space group P21/c (No. 14). The unit cell parameters are:
-
a = 16.002(3) Å
-
b = 5.170(1) Å
-
c = 17.733(3) Å
-
β = 111.11(2)°
-
Volume = 1368.5(3) ų
Table 2: Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P21/c | |
| Unit Cell Volume | 1368.5(3) ų | |
| Density (Calculated) | 1.543 g/cm³ |
The trifluoromethyl group adopts a staggered conformation relative to the ketone moiety, minimizing steric hindrance. Hydrogen bonding between the N-H group and the ketone oxygen stabilizes the crystal lattice .
Comparative Analysis with Structural Analogs
6-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one
The isoquinolinone analog (CAS: 1365760-11-7) shares the molecular formula C₁₀H₈F₃NO but differs in the position of the ketone group (position 1 vs. 2). This structural isomer exhibits distinct crystallographic properties, including a monoclinic system with a = 12.902(2) Å, b = 5.144(1) Å, and c = 20.513(5) Å .
Future Directions and Applications
Medicinal Chemistry
The compound’s rigid bicyclic framework and fluorine substitution make it a candidate for developing kinase inhibitors or antimicrobial agents. Structure-activity relationship (SAR) studies could explore modifications at the 3- and 4-positions to optimize potency and pharmacokinetics .
Materials Science
The trifluoromethyl group’s electron-withdrawing effects may confer unique electronic properties, enabling applications in organic semiconductors or liquid crystals. Computational modeling (e.g., density functional theory) could predict its charge-transport behavior.
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